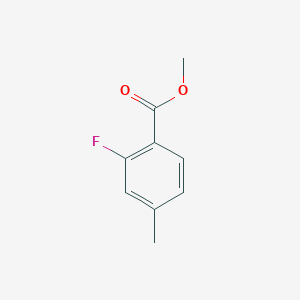

Methyl 2-fluoro-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOLLEPUQXDZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596016 | |

| Record name | Methyl 2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-29-2 | |

| Record name | Methyl 2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-fluoro-4-methylbenzoate, a fluorinated aromatic ester of significant interest to the scientific community. As a key building block, its unique substitution pattern offers considerable potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core chemical properties, provide validated synthetic protocols, explore its reactivity, and discuss its applications, grounding all claims in authoritative references.

Section 1: Core Chemical and Physical Properties

This compound is a substituted aromatic compound featuring a fluorine atom ortho to the ester group and a methyl group in the para position. This specific arrangement of functional groups dictates its physical properties, reactivity, and utility as a synthetic intermediate.

Key identifiers and properties are summarized below. It is important to note that while some physical data is empirically determined for this specific isomer, other values are estimated based on closely related structural analogs, such as Methyl 4-fluoro-2-methylbenzoate, due to limited availability in public literature.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 74733-29-2 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.17 g/mol | [1] |

| Appearance | Colorless Liquid / Off-white powder (Predicted) | [3] |

| Storage | Sealed in dry, room temperature conditions | [1] |

| SMILES | O=C(OC)C1=C(F)C=C(C)C=C1 | [1] |

| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N (Isomer) |

Section 2: Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, typically proceeding via Fischer esterification.

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes the conversion of 2-fluoro-4-methylbenzoic acid to its methyl ester using a strong acid catalyst. The choice of a strong acid like sulfuric acid is critical as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

-

2-fluoro-4-methylbenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After cooling the mixture to room temperature, reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to quench the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to purified product.

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization (Predicted)

| Technique | Predicted Characteristics |

| ¹H NMR | ~2.4 ppm (s, 3H): Ar-CH₃. ~3.9 ppm (s, 3H): O-CH₃. ~7.0-7.2 ppm (m, 2H): Aromatic protons ortho to the methyl group. ~7.8-8.0 ppm (t, 1H): Aromatic proton ortho to the ester group, showing coupling to adjacent fluorine. |

| ¹³C NMR | ~21 ppm: Ar-CH₃. ~52 ppm: O-CH₃. ~115-145 ppm: 6 aromatic carbon signals, with the carbon attached to fluorine showing a large C-F coupling constant (J ≈ 250 Hz). ~165 ppm: Ester carbonyl carbon (C=O). |

| IR (cm⁻¹) | ~2950-3050: C-H stretching (aromatic and aliphatic). ~1720-1740: Strong C=O stretching (ester). ~1250-1300: C-O stretching. ~1100-1200: C-F stretching. |

| Mass Spec (EI) | m/z 168: Molecular ion (M⁺). m/z 137: [M - OCH₃]⁺. m/z 109: [M - COOCH₃]⁺. |

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three functional groups: the ester, the aromatic ring, and the fluorine substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the ester group is deactivating and meta-directing for electrophilic aromatic substitution.

Key Reaction Pathways

-

Ester Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (NaOH) followed by acidic work-up readily cleaves the ester to yield the parent carboxylic acid, 2-fluoro-4-methylbenzoic acid.[6] This is a fundamental transformation for converting the ester back to a more versatile synthetic handle.

-

Amidation: The ester can be converted to an amide by heating with an amine, often requiring a catalyst. This is a key step in the synthesis of many pharmaceutical ingredients.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho-ester group, can be displaced by strong nucleophiles under specific conditions. This provides a pathway to introduce other functional groups at the 2-position.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-fluoro-4-methyl)benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactivity pathways for this compound.

Section 5: Applications in Research and Development

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[7] this compound serves as an invaluable building block for introducing a fluorinated p-tolyl motif into complex molecular scaffolds.

-

Pharmaceutical Synthesis: Its structure is a key fragment in the design of inhibitors for various enzymes, such as kinases and proteases, where the fluorinated ring can engage in specific interactions within the protein's active site.[8] It is a precursor for creating more complex heterocyclic systems that form the core of modern pharmaceuticals.[9]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in advanced herbicides and pesticides, where they can enhance efficacy and environmental profiles.[10]

-

Materials Science: The compound can be used as a monomer or precursor in the synthesis of specialty polymers, where the fluorine atom can impart desirable properties like thermal stability and chemical resistance.[10]

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on data from structurally similar compounds.[11][12]

-

Hazard Identification: Expected to cause skin and eye irritation. May cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for an article.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 4-fluoro-2-methylbenzoate.

- NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. PubChem Compound Database.

- Wikipedia. (n.d.). Methyl benzoate.

Sources

- 1. 74733-29-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C9H9FO2 | CID 18759805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-fluoro-2-methylbenzoate CAS#: 174403-69-1 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate (CAS 74733-29-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-fluoro-4-methylbenzoate, a substituted aromatic ester, represents a pivotal building block in the landscape of modern synthetic chemistry. Its unique structural arrangement, featuring a fluorine atom ortho to the ester functionality and a methyl group at the para position, imparts distinct reactivity and renders it a valuable precursor in the synthesis of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic characterization, reactivity profile, and its applications, particularly within the pharmaceutical industry. The content herein is curated to not only present established data but also to offer insights into the practical application and theoretical considerations of handling and utilizing this versatile compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The presence of the electronegative fluorine atom and the electron-donating methyl group on the benzene ring influences its electronic properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 74733-29-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉FO₂ | [1][2][3] |

| Molecular Weight | 168.16 g/mol | [1][3] |

| Density | 1.137 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=C(C=C1)C(=O)OC)F | [1][2] |

| InChI Key | LLOLLEPUQXDZSG-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-fluoro-4-methylbenzoic acid with methanol, catalyzed by a strong acid.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-fluoro-4-methylbenzoic acid.

Materials:

-

2-fluoro-4-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.[6][7][8]

Expected Yield: 85-95%

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (ortho and meta coupling).

-

A singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm.

-

A singlet for the aromatic methyl protons (-CH₃) around δ 2.4 ppm.

-

A series of multiplets for the three aromatic protons in the region of δ 6.9-7.9 ppm, with characteristic fluorine-proton coupling constants.

-

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the ester will appear downfield.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~1720 | C=O stretch (ester) |

| ~1610, ~1580, ~1490 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 168. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 137, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 109.[9]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

Reactivity Profile

-

Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides, hydrazides, or other esters through transesterification.

-

Aromatic Ring: The fluorine atom and the methyl group direct electrophilic aromatic substitution reactions. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The interplay of these two substituents governs the regioselectivity of such reactions.

-

Ortho-Fluoro Group: The fluorine atom at the ortho position can influence the conformation and reactivity of the ester group. It can also participate in nucleophilic aromatic substitution reactions under certain conditions, although this is generally less favorable than with other halogens.

Applications in Drug Discovery and Development

The fluorinated and methylated benzene ring system is a common motif in many biologically active molecules. This compound serves as a key starting material for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[10] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[11]

While specific drug molecules directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. It is a valuable tool for medicinal chemists in lead optimization and the construction of compound libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a strategically important building block in organic synthesis with significant potential in the development of new pharmaceuticals and materials. Its synthesis via Fischer esterification is a well-established and efficient process. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding for scientists and researchers to leverage the unique properties of this versatile compound in their synthetic endeavors.

References

- Biosynth. 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2 | FF68036. URL

- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. URL

- NITRATION OF METHYL BENZO

- J&K Scientific. 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2. URL

- Experiment 15 — Nitration of Methyl Benzo

- EAS Nitration Experiment & Recrystalliz

- Alachem Co., Ltd.

- Royal Society of Chemistry.

- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. URL

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). URL

- NIST.

- Chem-Impex.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). URL

- SynQuest Laboratories.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). URL

- Sigma-Aldrich.

- Ningbo Inno Pharmchem Co., Ltd. (2025).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9).

- Next Peptide.

- The Royal Society of Chemistry. (n.d.). 4.

- column chromatography & purification of organic compounds. (2021, February 9). YouTube. URL

- OperaChem. (2024, January 5).

- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. URL

- BenchChem. (2025).

- Friesen, J. B. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. URL

- ChemicalBook.

- PubChem.

- Sigma-Aldrich.

- BLD Pharm.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.).

- Sigma-Aldrich.

- The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. URL

- Pharmarmac Talk. (2025, August 15). Column Chromatography Explained | Types, Uses & Selection Guide [Video]. YouTube. URL

- Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. URL

- NIST.

- PubChem.

- SpectraBase.

- Saeed, A., Rafique, H., & Flörke, U. (n.d.). Methyl 4-methylbenzoate.

- PubChem.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. URL

- Doc Brown's Advanced Organic Chemistry. (n.d.).

- Thermo Fisher Scientific.

- Chegg. (2020, April 28). Solved A)

Sources

- 1. 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2 | FF68036 [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 74733-29-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. CAS 74733-29-2 | 2723-3-0C | MDL MFCD06204168 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 74733-29-2 | this compound | Next Peptide [nextpeptide.com]

- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 7. m.youtube.com [m.youtube.com]

- 8. orgsyn.org [orgsyn.org]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nbinno.com [nbinno.com]

- 11. Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-fluoro-4-methylbenzoate, a key intermediate in the synthesis of advanced pharmaceutical and specialty chemical products. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthetic pathways, and functional significance, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Benzoates

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and membrane permeability of bioactive compounds.[2][3] this compound (C₉H₉FO₂) belongs to this critical class of fluorinated building blocks, offering a versatile scaffold for the development of novel molecular architectures.[4] Its structure, featuring an ortho-fluoro substituent, a para-methyl group, and a methyl ester, presents a unique combination of electronic and steric properties that are highly valuable in organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ester with the following structural details:

-

Systematic Name: this compound

-

CAS Number: 74733-29-2[5]

-

Molecular Formula: C₉H₉FO₂[4]

-

Molecular Weight: 168.17 g/mol

Structural Analysis

The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a methoxycarbonyl group at position 1. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the ester functionality.[6] The para-methyl group, being electron-donating, can modulate the overall electronic profile of the molecule.

Physicochemical Data

Table 1: Key Physicochemical Identifiers

| Property | Value | Source |

| CAS Number | 74733-29-2 | [5] |

| Molecular Formula | C₉H₉FO₂ | [4] |

| Molecular Weight | 168.17 g/mol |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are available from some commercial suppliers.[5] The following are predicted spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region will be influenced by the fluorine and methyl substituents, leading to complex splitting patterns.

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The proton ortho to the fluorine will likely appear as a doublet of doublets.

-

Methyl Ester Protons (3H): A sharp singlet is expected around δ 3.9 ppm.

-

Aromatic Methyl Protons (3H): A singlet is anticipated around δ 2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): Signals will appear in the δ 110-165 ppm range. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

-

Methyl Ester Carbon (O-CH₃): A signal is expected around δ 52 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): A signal is expected around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band will likely appear in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption is expected in the 1200-1300 cm⁻¹ range.

-

Aromatic C-H Stretch: Bands will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands will be observed just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 109.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Reaction Scheme

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9FO2 | CID 18759805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 74733-29-2|this compound|BLD Pharm [bldpharm.com]

- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Synthesis

An In-Depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound, a fluorinated aromatic ester, has emerged as a critical and versatile building block in this context. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility and potential.

Part 1: Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structural features—an ortho-fluoro substituent, a para-methyl group, and a methyl ester—provide multiple reaction sites and influence its reactivity and the properties of its derivatives.

Key Identifiers and Properties

A summary of the essential data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| CAS Number | 74733-29-2 | [1] |

| Appearance | Off-white powder / Pale yellow solid | [2] |

| IUPAC Name | This compound | |

| SMILES | O=C(OC)C1=C(F)C=C(C)C=C1 | [1] |

Chemical Structure

The arrangement of the functional groups on the benzene ring is crucial to the molecule's utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Manufacturing

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This precursor is a key intermediate itself, used in the synthesis of various materials, including preservatives, dyes, and pharmaceuticals.[2]

Synthetic Workflow: From Precursor to Final Product

The conversion of the carboxylic acid to the methyl ester is a fundamental and efficient reaction in organic chemistry, typically achieved under acidic conditions.

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from its carboxylic acid precursor.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-Fluoro-4-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid in an excess of anhydrous methanol. A typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0°C.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Remove the bulk of the methanol under reduced pressure.

-

Workup: Dilute the remaining residue with water and extract the product into an organic solvent like ethyl acetate.[3] Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Causality and Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Thionyl Chloride Alternative: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which rapidly reacts with methanol. This method is often faster and avoids the equilibrium limitations of Fischer esterification.[3][4]

-

Aqueous Workup: The bicarbonate wash is crucial to remove any remaining acidic catalyst and unreacted carboxylic acid, ensuring the purity and stability of the final ester product.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules. The presence of the fluorine atom is particularly significant in medicinal chemistry.

The Fluorine Advantage in Pharmaceuticals

Introducing a fluorine atom can significantly enhance a drug candidate's profile by:

-

Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic oxidation at that position and thereby increasing the drug's metabolic stability and half-life.[5]

-

Modulating Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[5]

-

Altering Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence receptor binding and solubility.

-

Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins), leading to tighter binding with the target receptor.

Role as a Synthetic Building Block

This compound provides a scaffold that can be elaborated into a wide range of pharmaceutical compounds. Its functional groups offer multiple handles for chemical modification.

Caption: Synthetic utility of this compound in API development.

This compound and its isomers are utilized in the synthesis of various drug candidates, including antivirals and anti-cancer agents.[6] For instance, the related isomer Methyl 4-fluoro-2-methylbenzoate is known as an impurity of baloxavir, highlighting the relevance of this chemical class in antiviral research.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular engineers in the pharmaceutical and materials science industries. Its defined structure, combined with the powerful influence of its fluorine substituent, makes it an invaluable precursor for creating novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for any researcher aiming to leverage the benefits of fluorine chemistry in their work.

References

- National Center for Biotechnology Information. This compound.

- Pharmaffiliates. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. [Link]

- National Center for Biotechnology Information. 4-Fluoro-2-methylbenzoic acid.

- Chem-Impex International.

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Pharmaffiliates.

Sources

Spectroscopic data for Methyl 2-fluoro-4-methylbenzoate

An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 2-fluoro-4-methylbenzoate

Introduction

This compound is an aromatic ester with applications in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals. Its chemical structure, characterized by a fluorine atom and a methyl group on the benzene ring, introduces specific electronic and steric effects that are crucial for its reactivity and final product characteristics. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures to present a predictive yet robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like this compound involves a multi-technique approach to unambiguously determine its structure. The logical workflow ensures that each analysis provides complementary information, leading to a conclusive structural assignment.

Caption: Workflow for the spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and ester groups, and the electron-donating nature of the methyl group. Coupling with the ¹⁹F nucleus will further split the signal of the adjacent proton.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~7.85 | d | 1H | Proton ortho to the ester |

| H-5 | ~7.05 | d | 1H | Proton meta to the ester |

| H-3 | ~6.95 | dd | 1H | Proton ortho to fluorine |

| OCH₃ | ~3.90 | s | 3H | Methyl ester protons |

| CH₃ | ~2.40 | s | 3H | Aromatic methyl protons |

Causality and Interpretation:

-

H-6 (~7.85 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the ester, which deshields it significantly, shifting it downfield. It will appear as a doublet due to coupling with H-5.

-

H-3 (~6.95 ppm): This proton is ortho to the highly electronegative fluorine atom. Its signal will be split into a doublet of doublets due to coupling with both H-5 and the ¹⁹F nucleus. The ortho H-F coupling constant (³JHF) is typically in the range of 8-10 Hz.

-

H-5 (~7.05 ppm): This proton is coupled to both H-6 and H-3, but due to the larger distance, the coupling to H-3 might be smaller. It is predicted to be a doublet.

-

OCH₃ (~3.90 ppm): The methyl protons of the ester group are in a distinct chemical environment and appear as a sharp singlet, as there are no adjacent protons to couple with.

-

CH₃ (~2.40 ppm): The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet upfield.

Recent studies on substituted benzoic acid esters have highlighted that ¹H NMR chemical shifts of substituents ortho to the ester moiety can sometimes deviate from conventional predictions, necessitating detailed computational analysis for precise understanding.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Label | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165.5 | Ester carbonyl carbon |

| C-2 | ~162.0 (d, ¹JCF ≈ 250 Hz) | Carbon bearing fluorine |

| C-4 | ~142.0 | Carbon bearing methyl group |

| C-6 | ~132.5 | Aromatic CH |

| C-1 | ~125.0 | Aromatic quaternary carbon |

| C-5 | ~124.5 (d, ³JCF ≈ 4 Hz) | Aromatic CH |

| C-3 | ~115.0 (d, ²JCF ≈ 22 Hz) | Aromatic CH |

| OCH₃ | ~52.5 | Methyl ester carbon |

| CH₃ | ~21.5 | Aromatic methyl carbon |

Causality and Interpretation:

-

C=O (~165.5 ppm): The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift.

-

C-2 (~162.0 ppm): The carbon directly bonded to the fluorine atom will show a very large one-bond C-F coupling (¹JCF), resulting in a doublet. Its chemical shift is moved significantly downfield due to the electronegativity of fluorine. The presence of fluorine can cause a high field shift on adjacent carbons in some cases, but the direct attachment causes a downfield shift.[2][3]

-

C-4 (~142.0 ppm): This quaternary carbon is attached to the electron-donating methyl group, influencing its chemical shift.

-

Aromatic CH Carbons: The chemical shifts of C-3, C-5, and C-6 are determined by their position relative to the three different substituents. The carbons coupled to fluorine (C-3 and C-5) will appear as doublets with smaller two-bond and three-bond C-F coupling constants, respectively.

-

OCH₃ and CH₃ Carbons (~52.5 and ~21.5 ppm): These aliphatic carbons appear in the upfield region of the spectrum, as expected.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1725 | Strong | C=O Stretch | Ester |

| 1610-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (asymmetric) |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

Causality and Interpretation:

The IR spectrum provides a molecular fingerprint. The most indicative peaks for this compound are:

-

C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group in the ester functionality.[4]

-

C-O Stretch (~1250 cm⁻¹): A strong band corresponding to the asymmetric C-O stretching of the ester group is also expected.

-

C-F Stretch (~1100 cm⁻¹): The presence of a strong absorption in this region is characteristic of the C-F bond.

-

Aromatic and Aliphatic C-H Stretches: The region between 2850-3100 cm⁻¹ will contain peaks corresponding to the C-H stretches of the methyl groups and the aromatic ring. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5]

A comprehensive list of absorption frequencies for various functional groups can be found in standard IR spectroscopy correlation tables.[6][7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 137 | [M - OCH₃]⁺ |

| 109 | [M - COOCH₃]⁺ |

Causality and Interpretation:

-

Molecular Ion ([M]⁺, m/z 168): The molecular ion peak corresponding to the molecular weight of C₉H₉FO₂ should be observable. Aromatic esters generally show a prominent molecular ion peak due to the stability of the aromatic ring.[8]

-

[M - OCH₃]⁺ (m/z 137): A common and often abundant fragment for methyl esters is the loss of the methoxy group (•OCH₃), resulting in a stable acylium ion. This is a result of alpha-cleavage.[8]

-

[M - COOCH₃]⁺ (m/z 109): Loss of the entire carbomethoxy group as a radical is another plausible fragmentation pathway.

-

[M - CH₃]⁺ (m/z 153): Loss of a methyl radical from the molecular ion, likely from the aromatic methyl group, is also possible.

The fragmentation pattern provides a roadmap to the molecule's structure. The stability of the resulting fragments dictates the relative abundance of the peaks observed in the mass spectrum.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[9]

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples with minimal preparation.[10][11]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. If it is a solid, use a pressure clamp to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS requires the sample to be volatile and thermally stable.[12][13]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14][15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predictive data and interpretations presented in this guide, grounded in fundamental spectroscopic principles and comparative analysis, offer a robust framework for researchers to confirm the synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating its application in research and development.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.

- Infrared spectroscopy correlation table. Wikipedia.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Published July 24, 2023.

- Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Published online December 13, 2022.

- GCMS Section 6.14 - Fragmentation of Esters. Whitman College.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Published June 17, 2014.

- Infrared spectroscopy correlation table. chemeurope.com.

- Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b). ResearchGate.

- Understanding Electron Ionization Processes for GC–MS. LCGC International. Published April 1, 2015.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Retention Index Value. AIP Publishing.

- Electron Ionization. School of Chemical Sciences - University of Illinois.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Updated January 1, 2025.

- Table of Characteristic IR Absorptions.

- Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.

- Standard Operating Procedure H-NMR.

- Functional Groups (F.G.) & Infrared Spectroscopy (IR).

- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology.

- Electron ionization. Wikipedia.

- How To Prepare And Run An NMR Sample. ALWSCI. Published July 24, 2025.

- ATR-FTIR. Chemistry LibreTexts. Updated August 29, 2023.

- Oleic methyl ester fragmentation patterns. The molecular structure of... ResearchGate.

- ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

- Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate.

- Supplementary Information. The Royal Society of Chemistry.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.

- Calculated and experimental 13 C NMR chemical shifts. ResearchGate.

- 13C NMR Spectroscopy.

- 13C NMR Chemical Shifts. Oregon State University.

- 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Published October 9, 2007.

Sources

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 8. GCMS Section 6.14 [people.whitman.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the NMR and IR Spectra of Methyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Molecular Signature

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Methyl 2-fluoro-4-methylbenzoate, a substituted aromatic ester, presents a compelling case for the power of modern spectroscopic techniques. Its unique arrangement of a fluorine atom, a methyl group, and a methyl ester on a benzene ring gives rise to a distinct spectral fingerprint. This guide, intended for the discerning scientist, provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. By delving into the theoretical underpinnings and practical interpretations of these spectra, we aim to equip researchers with the expertise to confidently identify and characterize this and similar molecules, ensuring the integrity and success of their scientific endeavors.

The Compound of Interest: this compound

This compound (CAS No. 74733-29-2) is a key building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and advanced materials.[1][2][3][4][5] Its chemical structure, presented below, is the foundation for understanding its spectroscopic properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nucleus

NMR spectroscopy is an indispensable technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[6] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of NMR spectra for a compound like this compound is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Employ a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

An external reference standard (e.g., CFCl₃ at 0 ppm) is often used.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Experimental Workflow Diagram:

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis (Predicted)

Predicted ¹H NMR Data:

| Signal | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.8-8.0 | d | 1H | H-6 | Deshielded by the adjacent ester group and coupled to H-5. |

| 2 | ~7.0-7.2 | d | 1H | H-5 | Coupled to H-6. |

| 3 | ~6.9-7.1 | s | 1H | H-3 | Appears as a singlet due to minimal coupling with neighboring protons. |

| 4 | ~3.9 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| 5 | ~2.4 | s | 3H | Ar-CH₃ | Singlet for the aromatic methyl protons. |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (ppm) (Predicted) | Assignment | Rationale |

| 1 | ~165 | C=O | Carbonyl carbon of the ester. |

| 2 | ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |

| 3 | ~140 (d, ³JCF ≈ 3 Hz) | C-4 | Carbon bearing the methyl group, showing a smaller three-bond C-F coupling. |

| 4 | ~132 | C-6 | Aromatic methine carbon. |

| 5 | ~125 (d, ²JCF ≈ 15 Hz) | C-1 | Quaternary carbon attached to the ester, showing a two-bond C-F coupling. |

| 6 | ~124 | C-5 | Aromatic methine carbon. |

| 7 | ~115 (d, ²JCF ≈ 20 Hz) | C-3 | Aromatic methine carbon, showing a two-bond C-F coupling. |

| 8 | ~52 | -OCH₃ | Methyl ester carbon. |

| 9 | ~21 | Ar-CH₃ | Aromatic methyl carbon. |

Note: Predicted chemical shifts and coupling constants are estimates.

¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

Predicted ¹⁹F NMR Data:

| Signal | Chemical Shift (ppm) (Predicted) | Multiplicity | Rationale |

| 1 | ~ -110 to -120 | Multiplet | The fluorine signal will be a multiplet due to coupling with the aromatic protons, primarily H-3. |

Note: The chemical shift is relative to CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[7] Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying their presence in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Data Acquisition and Analysis Diagram:

Caption: Workflow for IR spectral analysis.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3000-3100 | C-H stretch | Aromatic | Medium |

| ~2850-2960 | C-H stretch | -CH₃ | Medium |

| ~1720-1740 | C=O stretch | Ester | Strong |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium-Weak |

| ~1250-1300 | C-O stretch | Ester | Strong |

| ~1100-1200 | C-F stretch | Aryl-Fluoride | Strong |

The strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretching vibrations of the ester will also produce strong bands. The presence of the aromatic ring is confirmed by the C=C stretching bands and the aromatic C-H stretching absorptions. The C-F stretch will be a strong band in the fingerprint region.

Synthesis and Purity Considerations

This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, via Fischer esterification. The purity of the final product is crucial for obtaining clean and interpretable spectra. Potential impurities could include unreacted starting material or byproducts from the synthesis. For instance, the synthesis of the precursor acid may involve Friedel-Crafts acylation, which can produce isomeric impurities.[3] Chromatographic purification (e.g., column chromatography or distillation) is often necessary to obtain a sample of high purity suitable for spectroscopic analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of ¹H, ¹³C, ¹⁹F NMR, and IR spectra provides a powerful and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H NMR reveals the proton environment and their connectivity, the ¹³C NMR maps the carbon skeleton, the ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom, and the IR spectrum identifies the key functional groups. For researchers in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the identity, purity, and quality of their compounds, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.

References

- eCampusOntario Pressbooks. (n.d.). Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).

- J&K Scientific. (n.d.). 2-Fluoro-4-methylbenzoic acid methyl ester.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-methylbenzoate.

- ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate.

- The Royal Society of Chemistry. (n.d.). 4.

- UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.

- Wiley Science Solutions. (n.d.). Spectral Databases.

- Alachem Co., Ltd. (n.d.). 74733-29-2 | this compound.

- DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393).

- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I.

- NanoQAM. (n.d.). Nuclear magnetic resonance spectroscopy.

Sources

- 1. 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2 | FF68036 [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 74733-29-2|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 74733-29-2 | 2723-3-0C | MDL MFCD06204168 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | C9H9FO2 | CID 18759805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nanoqam.ca [nanoqam.ca]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

Physical and chemical properties of Methyl 2-fluoro-4-methylbenzoate

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

This compound, with the CAS number 74733-29-2, is a fluorinated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a fluorine atom and a methyl group on the benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and insights into its applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some physical properties are readily available, others, such as the boiling and melting points, are not consistently reported in the literature for this specific isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| CAS Number | 74733-29-2 | [1][2][3][4] |

| Appearance | Colorless Liquid | [5] |

| Density | 1.137 g/cm³ | [4] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | |

| Storage | 10°C - 25°C (Room Temperature) | [4] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method in organic synthesis.

Reaction Scheme

Caption: Fischer esterification of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for the esterification of benzoic acid derivatives.[6][7][8]

Materials:

-

2-fluoro-4-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Causality: Using a large excess of methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.[6]

-

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[9]

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating the reaction mixture increases the rate of reaction. Refluxing ensures that the reaction can be carried out at a constant, elevated temperature without loss of solvent.

-

-

Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Causality: The water is used to quench the reaction and to remove the excess methanol and sulfuric acid. The organic solvent is used to extract the desired ester, which is more soluble in the organic phase.

-

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate. Be cautious as this may produce carbon dioxide gas.

-

Causality: The sodium bicarbonate solution neutralizes any remaining sulfuric acid and unreacted 2-fluoro-4-methylbenzoic acid, converting the latter into its water-soluble sodium salt, which is then removed into the aqueous layer.

-

-

Brine Wash: Wash the organic layer with brine.

-

Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: The drying agent removes trace amounts of water from the organic solvent. The rotary evaporator efficiently removes the volatile organic solvent to yield the crude product.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to yield pure this compound.

Structural Elucidation

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H (ortho to ester) |

| ~ 6.9 - 7.1 | m | 2H | Aromatic H |

| ~ 3.9 | s | 3H | -OCH₃ (ester) |

| ~ 2.4 | s | 3H | -CH₃ (ring) |

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165-170 | C=O (ester) |

| ~ 160-165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 140-145 | C-CH₃ |

| ~ 130-135 | Aromatic CH |

| ~ 120-125 (d) | Aromatic CH |

| ~ 115-120 (d) | Aromatic CH |

| ~ 110-115 | Aromatic C (ipso to ester) |

| ~ 52 | -OCH₃ |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2960-2850 | Aliphatic C-H stretch (methyl groups) |

| ~ 1720-1740 | C=O stretch (ester carbonyl) |

| ~ 1600-1450 | C=C stretch (aromatic ring) |

| ~ 1300-1100 | C-O stretch (ester) |

| ~ 1200-1000 | C-F stretch |